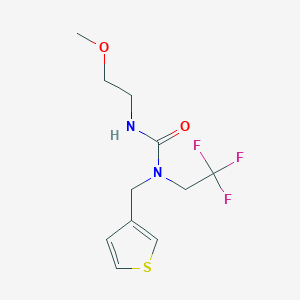
3-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C11H15F3N2O2S and its molecular weight is 296.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea (CAS Number: 1219911-54-2) is a member of the urea class characterized by its unique structural components, including a thiophenyl group and a trifluoroethyl moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound by reviewing various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₇F₃N₂O₂S
- Molecular Weight : 358.4 g/mol
- Structural Features :
- The presence of a methoxyethyl group enhances solubility.
- The thiophen-3-ylmethyl group contributes to the compound's biological interactions.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
These results suggest that the compound may compare favorably with standard antibiotics, showing inhibition zones similar to ceftriaxone .
Anticancer Activity
The anticancer potential of thioureas has been well-documented. The compound's efficacy was evaluated in various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| U937 (leukemia) | 16.23 |
| PC-3 (prostate cancer) | 25.9 |
| MDA-MB-435 (breast cancer) | 15.1 |
The findings indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining lower toxicity against normal cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Thiourea derivatives can inhibit key enzymes involved in cancer cell proliferation.
- Cell Signaling Modulation : The compound may interfere with signaling pathways that promote tumor growth and metastasis.
Case Studies
-
Study on Anticancer Properties :
A study conducted on various thiourea derivatives demonstrated that those with similar structural features to our compound showed IC₅₀ values ranging from 3 to 14 µM against different cancer types, indicating a strong potential for therapeutic use . -
Antimicrobial Efficacy :
In comparative studies, the compound was shown to possess antimicrobial activity that was statistically significant against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S/c1-18-4-3-15-10(17)16(8-11(12,13)14)6-9-2-5-19-7-9/h2,5,7H,3-4,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRLBCYWJCGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N(CC1=CSC=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













